molecular formula C8H6N2O3 B1587134 2-Methyl-4-nitrophenyl isocyanate CAS No. 56309-59-2

2-Methyl-4-nitrophenyl isocyanate

Cat. No. B1587134
CAS RN: 56309-59-2
M. Wt: 178.14 g/mol
InChI Key: FZCFUPBIPMLIPI-UHFFFAOYSA-N
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Patent
US07476663B2

Procedure details

7.50 g (49.3 mmol) 2-methyl-4-nitro-aniline are combined with 7.20 ml (59.2 mmol) diphosgene in 200 ml of toluene and refluxed for 2 h with stirring. The reaction mixture is evaporated down i. vac., the residue is twice taken up in toluene and evaporated down completely i. vac. The residue is further reacted without any further purification.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:3]=1[NH2:4].[O:12]=[C:13](Cl)OC(Cl)(Cl)Cl>C1(C)C=CC=CC=1>[N:4]([C:3]1[CH:5]=[CH:6][C:7]([N+:9]([O-:11])=[O:10])=[CH:8][C:2]=1[CH3:1])=[C:13]=[O:12]

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
CC1=C(N)C=CC(=C1)[N+](=O)[O-]
Step Two
Name
Quantity
7.2 mL
Type
reactant
Smiles
O=C(OC(Cl)(Cl)Cl)Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated down i
CUSTOM
Type
CUSTOM
Details
evaporated down completely
CUSTOM
Type
CUSTOM
Details
The residue is further reacted without any further purification

Outcomes

Product
Name
Type
Smiles
N(=C=O)C1=C(C=C(C=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.